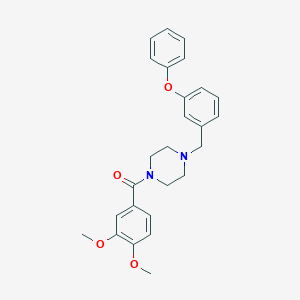![molecular formula C25H26N2O4 B247860 1-[(4-Methylphenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247860.png)
1-[(4-Methylphenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Methylphenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine, also known as MPNP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MPNP is a piperazine derivative that has been synthesized through a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Wirkmechanismus
The mechanism of action of 1-[(4-Methylphenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine is not fully understood, but it is believed to involve the inhibition of certain enzymes that play a key role in the growth and proliferation of cancer cells. This compound has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, leading to the inhibition of tumor growth. This compound has also been found to inhibit the migration and invasion of cancer cells, which are key processes involved in the metastasis of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-[(4-Methylphenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine for lab experiments is its potent antitumor activity, which makes it a promising candidate for the development of new anticancer agents. However, one of the main limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of 1-[(4-Methylphenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine. One potential direction is the development of new analogs of this compound with improved solubility and bioavailability. Another potential direction is the study of the mechanism of action of this compound in more detail, which could lead to the development of new therapeutic strategies for the treatment of cancer. Additionally, the potential applications of this compound in other fields of scientific research, such as materials science and nanotechnology, could also be explored.
Synthesemethoden
1-[(4-Methylphenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine is synthesized through a specific method that involves the reaction of 4-methylphenol with acetic anhydride and sodium acetate to form 1-(4-methylphenoxy)acetate. This intermediate is then reacted with 2-naphthol in the presence of triethylamine to form this compound.
Wissenschaftliche Forschungsanwendungen
1-[(4-Methylphenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine has been extensively studied for its potential applications in various fields of scientific research. One of the main applications of this compound is in the field of medicinal chemistry, where it has been studied for its potential as a therapeutic agent for various diseases. This compound has been found to exhibit potent antitumor activity, and has been studied for its potential as an anticancer agent.
Eigenschaften
Molekularformel |
C25H26N2O4 |
|---|---|
Molekulargewicht |
418.5 g/mol |
IUPAC-Name |
2-(4-methylphenoxy)-1-[4-(2-naphthalen-2-yloxyacetyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C25H26N2O4/c1-19-6-9-22(10-7-19)30-17-24(28)26-12-14-27(15-13-26)25(29)18-31-23-11-8-20-4-2-3-5-21(20)16-23/h2-11,16H,12-15,17-18H2,1H3 |
InChI-Schlüssel |
PWWRNWPBMFGQJA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C(=O)COC3=CC4=CC=CC=C4C=C3 |
Kanonische SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C(=O)COC3=CC4=CC=CC=C4C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-Bromophenoxy)-1-[4-(4-ethylbenzyl)piperazin-1-yl]ethanone](/img/structure/B247779.png)
![1-[4-(4-Methylcyclohexyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone](/img/structure/B247780.png)
![2-(4-Methoxyphenoxy)-1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B247781.png)

![1-(2-Bromobenzyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247787.png)
![1-(2-Methoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B247788.png)
![1-[(4-Methylphenoxy)acetyl]-4-(3,4,5-trimethoxybenzyl)piperazine](/img/structure/B247789.png)
![1-(4-Chlorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247792.png)
![2-(4-Methoxyphenoxy)-1-[4-(4-phenylcyclohexyl)piperazin-1-yl]ethanone](/img/structure/B247793.png)
![1-Sec-butyl-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247794.png)
![1-(4-Bicyclo[2.2.1]hept-5-en-2-ylmethyl-piperazin-1-yl)-2-(4-methoxy-phenoxy)-ethanone](/img/structure/B247795.png)
![1-(4-Ethylbenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B247796.png)
![1-(4-Methylcyclohexyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B247799.png)
